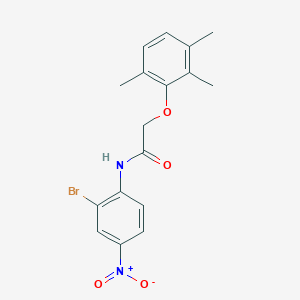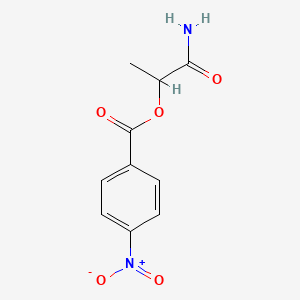methanone](/img/structure/B5219014.png)
[1-(4-fluorobenzyl)-3-piperidinyl](3-methoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(4-fluorobenzyl)-3-piperidinyl](3-methoxyphenyl)methanone, also known as FUB-PB-22, is a synthetic cannabinoid that belongs to the family of indole-derived cannabinoids. It is a potent agonist of the cannabinoid receptors CB1 and CB2, and it has been used in scientific research to study the effects of cannabinoids on the human body.
Applications De Recherche Scientifique
[1-(4-fluorobenzyl)-3-piperidinyl](3-methoxyphenyl)methanone has been used in scientific research to study the effects of cannabinoids on the human body. It has been shown to have a high affinity for the CB1 and CB2 receptors, which are involved in the regulation of pain, appetite, mood, and other physiological processes. [1-(4-fluorobenzyl)-3-piperidinyl](3-methoxyphenyl)methanone has also been used to study the effects of cannabinoids on the immune system, and it has been shown to have anti-inflammatory properties.
Mécanisme D'action
[1-(4-fluorobenzyl)-3-piperidinyl](3-methoxyphenyl)methanone acts as a potent agonist of the CB1 and CB2 receptors, which are G protein-coupled receptors that are widely distributed throughout the body. When [1-(4-fluorobenzyl)-3-piperidinyl](3-methoxyphenyl)methanone binds to these receptors, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. This activation of the CB1 and CB2 receptors is responsible for the psychoactive effects of cannabinoids, such as euphoria and relaxation.
Biochemical and Physiological Effects:
[1-(4-fluorobenzyl)-3-piperidinyl](3-methoxyphenyl)methanone has been shown to have a number of biochemical and physiological effects on the human body. It has been shown to have analgesic properties, which may make it useful in the treatment of pain. It has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases such as arthritis. [1-(4-fluorobenzyl)-3-piperidinyl](3-methoxyphenyl)methanone has also been shown to have anxiolytic properties, which may make it useful in the treatment of anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using [1-(4-fluorobenzyl)-3-piperidinyl](3-methoxyphenyl)methanone in lab experiments is that it is a potent agonist of the CB1 and CB2 receptors, which makes it useful for studying the effects of cannabinoids on the human body. However, one of the limitations of using [1-(4-fluorobenzyl)-3-piperidinyl](3-methoxyphenyl)methanone is that it is a synthetic cannabinoid, and its effects may not be representative of the effects of natural cannabinoids such as THC and CBD.
Orientations Futures
There are a number of future directions for research on [1-(4-fluorobenzyl)-3-piperidinyl](3-methoxyphenyl)methanone. One area of research could be to study the long-term effects of [1-(4-fluorobenzyl)-3-piperidinyl](3-methoxyphenyl)methanone on the human body, including its effects on the immune system and the development of tolerance. Another area of research could be to study the effects of [1-(4-fluorobenzyl)-3-piperidinyl](3-methoxyphenyl)methanone on different types of pain, such as neuropathic pain and inflammatory pain. Additionally, research could be done to develop new synthetic cannabinoids that have improved therapeutic properties and fewer side effects.
Méthodes De Synthèse
The synthesis of [1-(4-fluorobenzyl)-3-piperidinyl](3-methoxyphenyl)methanone involves the reaction of 1-(4-fluorobenzyl)piperidin-3-amine with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified by column chromatography. The yield of the synthesis is typically in the range of 50-70%.
Propriétés
IUPAC Name |
[1-[(4-fluorophenyl)methyl]piperidin-3-yl]-(3-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO2/c1-24-19-6-2-4-16(12-19)20(23)17-5-3-11-22(14-17)13-15-7-9-18(21)10-8-15/h2,4,6-10,12,17H,3,5,11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBQOMWDSAYDUSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2CCCN(C2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-Fluorobenzyl)piperidin-3-yl](3-methoxyphenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(cyclopropylcarbonyl)-4-[4-(2-isoxazolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5218931.png)

![6-(3,4-dimethylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5218936.png)
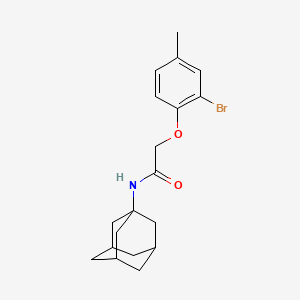
![1-(2-furylmethyl)-5,7-dimethyl-3-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5218946.png)

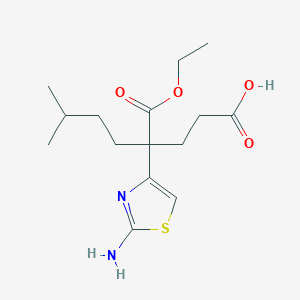
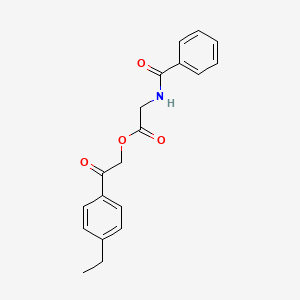
![N-{4-[(2-phenylacetyl)amino]phenyl}-4-biphenylcarboxamide](/img/structure/B5218992.png)
![2-(4-chlorophenyl)-2-oxoethyl 4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzoate](/img/structure/B5219002.png)
![5-(2-phenylethyl)-3-{[2-(1-piperidinyl)ethyl]thio}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5219006.png)
![(3aS*,5S*,9aS*)-5-(4-methoxy-2,3-dimethylphenyl)-2-methylhexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5219011.png)
